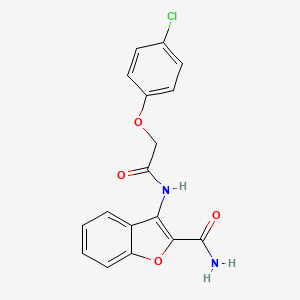
2,5-difluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-difluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals and other bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine ring and the benzenesulfonamide group would likely be key structural elements .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, piperidones can undergo a variety of reactions, including Mannich base formation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .
科学的研究の応用
Photodynamic Therapy and Cancer Treatment:
- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new benzenesulfonamide derivatives with potential application in photodynamic therapy for cancer treatment. Their study emphasizes the importance of such compounds in the treatment of cancer due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, critical for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity:
- Karakuş et al. (2018) conducted a study on the synthesis of benzenesulfonamide derivatives and evaluated their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. They identified specific compounds exhibiting marked anticancer activity, highlighting the potential of these compounds in cancer therapy (Karakuş et al., 2018).
Antibacterial Properties:
- Abbasi et al. (2015) reported on the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides and evaluated their antibacterial and anti-enzymatic potential. Their research indicated that these compounds were potent antibacterial agents, opening potential applications in antimicrobial therapy (Abbasi et al., 2015).
Efflux Pump Inhibition:
- Oliveira-Tintino et al. (2021) investigated the inhibition of efflux mechanisms using synthesized 1,8-naphthyridines sulfonamides against Staphylococcus aureus strains. They identified a potential efflux pump inhibitory action, suggesting applications in combating antibiotic resistance (Oliveira-Tintino et al., 2021).
Luminescence and Antibacterial Properties:
- Feng et al. (2021) conducted a study on modified benzenesulfonamide acid and its derivatives, focusing on their luminescence and antibacterial properties. This study highlights the versatility of benzenesulfonamide derivatives in various applications, including in the field of luminescent materials and antibacterial agents (Feng et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,5-difluoro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-15-3-4-16(20)17(10-15)27(25,26)22-11-13-5-8-23(9-6-13)18(24)14-2-1-7-21-12-14/h1-4,7,10,12-13,22H,5-6,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCTDVVDXWCHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)
![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)
![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)
![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)
![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353923.png)

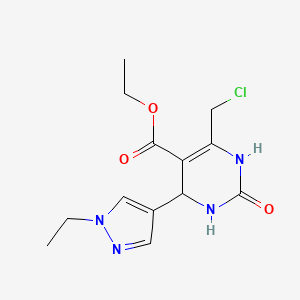
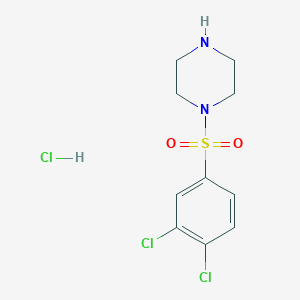
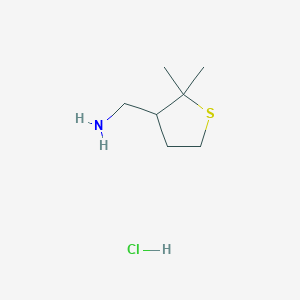

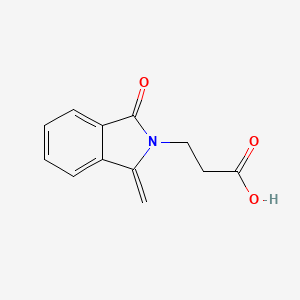
![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2353932.png)
![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)
